N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Description
“N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound with the molecular formula C21H20N2O3S . It belongs to the class of sulfonamide-based indole analogs, which have been gaining interest due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of sulfonamide-based indole analogs, including “this compound”, involves a variety of techniques . The indole moiety, which constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure, is produced by these methods .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure, which includes a benzene ring fused with a pyrrole ring . This structure also includes a sulfonamide functional group, which is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design .Chemical Reactions Analysis
The sulfonamide analogs of indole, including “this compound”, undergo substitution, primarily at the C-3 position . This property, along with their hydrophilic properties similar to the sulfonyl group, makes them suitable for drug design .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C21H20N2O3S . More detailed physical and chemical properties are not available in the retrieved sources.Mechanism of Action
The mechanism of action of sulfonamide-based indole analogs involves inhibiting and replacing PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .
Future Directions
The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-3-5-14-8-10-15(11-9-14)23-27(25,26)19-13-12-18-20-16(19)6-4-7-17(20)21(24)22-18/h4,6-13,23H,2-3,5H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWASJCSEDYSDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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